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Compound of Interest

Compound Name: 1,5-anhydro-D-mannitol

Cat. No.: B015279 Get Quote

For researchers, scientists, and professionals in drug development, the reproducibility of

experimental results is paramount. This guide provides a comparative analysis of 1,5-anhydro-
D-mannitol and its alternatives in experimental settings, with a focus on reproducibility,

performance, and underlying mechanisms. The information is based on available experimental

data to aid in the selection of appropriate compounds for research.

Introduction to 1,5-Anhydro-D-mannitol
1,5-Anhydro-D-mannitol, a sugar alcohol, serves as a carbohydrate metabolism regulator. It is

known to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate

sources, particularly from lactate, pyruvate, and substrates that enter the pathway as triose

phosphate[1]. It is often used as an inactive analogue or experimental control for its

counterpart, 1,5-Anhydrosorbitol, a short-term marker for glycemic control.

Comparison with Alternatives: Performance and
Reproducibility
The reproducibility and effectiveness of 1,5-anhydro-D-mannitol can be assessed by

comparing its performance with that of other commonly used sugar alcohols and fructose

analogs in various experimental models.
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While direct comparative data on the reproducibility of 1,5-anhydro-D-mannitol is limited,

studies on the related compound 2,5-anhydro-D-mannitol offer insights into the inhibitory

effects on gluconeogenesis. In isolated rat hepatocytes, 2,5-anhydro-D-mannitol was found to

inhibit glucose synthesis and alter adenine nucleotide concentrations[2]. The inhibition of

gluconeogenesis by 2,5-anhydro-D-mannitol is dependent on the substrate, with higher

concentrations of the analog required to inhibit gluconeogenesis from fructose compared to

lactate and pyruvate[3].

Metformin, a widely used anti-diabetic drug, also inhibits hepatic gluconeogenesis. In isolated

rat hepatocytes, high concentrations of metformin decreased glucose production from various

substrates, including lactate-pyruvate, alanine, and glycerol[1]. Therapeutic concentrations of

metformin act synergistically with insulin to suppress gluconeogenesis[1].

Table 1: Comparison of Gluconeogenesis Inhibitors

Compound Model System Substrate(s)
Observed
Effect

Reference

2,5-Anhydro-D-

mannitol

Isolated rat

hepatocytes

Lactate +

Pyruvate,

Dihydroxyaceton

e, Glycerol,

Sorbitol,

Fructose

Inhibition of

glucose

synthesis;

increased

pyruvate/phosph

oenolpyruvate

ratio

[2][3]

Metformin
Isolated rat

hepatocytes

Lactate-

Pyruvate,

Alanine,

Glutamine,

Glycerol

Decreased

glucose

production;

synergistic effect

with insulin

[1]

Phenylacetic

acid

Isolated rat liver

cells
Lactate/Pyruvate

39% decrease in

gluconeogenesis
[4]
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Experiments comparing the effects of 2,5-anhydro-D-mannitol with food deprivation in rats

provide quantitative data on metabolic responses. While both treatments induced similar

changes in plasma glucose and insulin, 2,5-anhydro-D-mannitol led to significantly elevated

plasma corticosterone and epinephrine levels[5]. In Syrian hamsters, however, 2,5-anhydro-D-

mannitol did not significantly increase food intake but did cause a mild decrease in plasma

glucose levels[6].

Table 2: Metabolic Effects of 2,5-Anhydro-D-mannitol vs. Food Deprivation in Rats

Parameter
Vehicle
Control

10-h Food
Deprivation

2,5-Anhydro-
D-mannitol
(300 mg/kg)

Reference

Food Intake

(g/2h)
~0.5 ~4.5 ~2.5 [5]

Plasma Glucose

(mg/dl)
~130 ~110 ~115 [5]

Plasma Insulin

(ng/ml)
~2.0 ~0.5 ~0.7 [5]

Plasma

Corticosterone

(ng/ml)

~100 ~200 ~450 [5]

Plasma

Epinephrine

(pg/ml)

~200 ~300 ~1000 [5]

Longevity and Anti-Aging Effects
In a study on the chronological lifespan of yeast, 2,5-anhydro-D-mannitol was identified as a

novel anti-aging compound. Its effects were compared with other sugars, including D-fructose,

D-mannitol, D-maltose, and D-sorbitol. While 2,5-anhydro-D-mannitol extended the lifespan of

yeast, the other tested sugars did not show a similar effect[7].

Table 3: Effect of Different Sugars on Yeast Chronological Lifespan
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Compound (8 mM) Survival on Day 7 Survival on Day 21 Reference

Control (No sugar) < 20% < 10% [7]

2,5-Anhydro-D-

mannitol
~75% ~65% [7]

D-Fructose
No significant

extension

No significant

extension
[7]

D-Mannitol
No significant

extension

No significant

extension
[7]

D-Maltose
No significant

extension

No significant

extension
[7]

D-Sorbitol
No significant

extension

No significant

extension
[7]

Experimental Protocols
Reproducibility of experiments heavily relies on detailed and consistent methodologies. Below

are summaries of key experimental protocols cited in this guide.

Inhibition of Gluconeogenesis in Isolated Hepatocytes
Hepatocyte Isolation: Hepatocytes are isolated from fasted rats by collagenase perfusion of

the liver.

Incubation: Isolated hepatocytes are incubated in a suitable buffer (e.g., Krebs-Henseleit)

containing the substrate for gluconeogenesis (e.g., lactate and pyruvate).

Treatment: The cells are treated with varying concentrations of the test compound (e.g., 2,5-

anhydro-D-mannitol, metformin).

Analysis: Glucose production is measured at the end of the incubation period. Metabolite

concentrations (e.g., pyruvate, phosphoenolpyruvate, adenine nucleotides) can be

determined from cell extracts. Adapted from[1][2][3]
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Yeast Chronological Lifespan Assay
Yeast Culture: Yeast cells (e.g., Saccharomyces cerevisiae) are grown in a synthetic defined

(SD) medium.

Treatment: The yeast cultures are supplemented with different concentrations of the test

compounds (e.g., 2,5-anhydro-D-mannitol, fructose, etc.).

Aging: The cultures are maintained in a stationary phase, and samples are taken at different

time points (e.g., day 1, 7, 14, 21).

Viability Assessment: Cell viability is determined using methods such as propidium iodide

staining followed by fluorescence measurement or by outgrowth assays on agar plates.

Adapted from[7]

High-Performance Liquid Chromatography (HPLC) for
Sugar Analysis
The reproducibility of quantitative data often depends on the analytical methods used. HPLC is

a common technique for the analysis of sugars and their derivatives.

Sample Preparation: Samples (e.g., cell culture media, plasma) are typically deproteinized

and filtered before injection.

Chromatographic System: An HPLC system equipped with a suitable column (e.g., amino-

based or ion-exclusion column) and a refractive index (RI) or evaporative light scattering

(ELS) detector is used.

Mobile Phase: The mobile phase composition depends on the column and the analytes. For

amino columns, a mixture of acetonitrile and water is common, while for ion-exclusion

columns, water alone can be used.

Quantification: The concentration of the sugars is determined by comparing the peak areas

of the samples to those of known standards. Method validation for HPLC analysis of sugars

has shown good linearity, precision, and accuracy, with relative standard deviations for intra-

and inter-day repeatability typically below 5%[8][9].
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Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by 1,5-anhydro-D-mannitol and its analogs is

crucial for interpreting experimental outcomes.

AMPK and TORC1 Signaling in Nutrient Sensing
The AMP-activated protein kinase (AMPK) and the Target of Rapamycin Complex 1 (TORC1)

are key cellular sensors of energy and nutrient status. 1,5-anhydro-D-fructose, a related

compound, has been shown to activate AMPK, which in turn can upregulate the PGC-1α/BDNF

pathway, suggesting a role in neuroprotection and anti-aging effects[6][10]. D-mannitol has also

been shown to activate the AMPK pathway[11]. Given that 2,5-anhydro-D-mannitol affects

cellular energy levels by decreasing ATP, it is plausible that it also modulates AMPK and

TORC1 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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